methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 6-fluoro-1H-indole derivative.
Thiazole Ring Construction: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
Coupling Reaction: The indole and thiazole moieties are then coupled through an amide bond formation.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole and thiazole moieties are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions and other biomolecules, enhancing the compound’s biological activity. The ester group may facilitate cellular uptake and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Ethyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. This makes it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C17H16FN3O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[3-(6-fluoroindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16FN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-3-4-12(18)9-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
InChI Key |
PWWCLVLYDAYFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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